molecular formula C7H15BO2 B1589299 Cyclohexylmethylboronic Acid CAS No. 27762-64-7

Cyclohexylmethylboronic Acid

Cat. No. B1589299
CAS RN: 27762-64-7
M. Wt: 142.01 g/mol
InChI Key: STYXWXRMARWJRD-UHFFFAOYSA-N
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Description

Cyclohexylmethylboronic Acid is a chemical compound with the molecular formula C7H15BO2 . It has an average mass of 142.004 Da and a Monoisotopic mass of 142.116516 Da .


Molecular Structure Analysis

The molecular structure of Cyclohexylmethylboronic Acid consists of a boronic acid group attached to a cyclohexylmethyl group . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving Cyclohexylmethylboronic Acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

Cyclohexylmethylboronic Acid has a density of 1.0±0.1 g/cm3, a boiling point of 268.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 38.9±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 144.5±3.0 cm3 .

Scientific Research Applications

  • Sensing Applications

    • Boronic acids, including Cyclohexylmethylboronic Acid, are increasingly utilized in diverse areas of research, including sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Chemical Biology, Supramolecular Chemistry, and Biomedical Applications

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .
    • An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • This includes applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Dynamic Click Chemistry
    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This includes the exploration of novel chemistries using boron to fuel emergent sciences .
    • The article emphasizes the fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Organic Synthesis

    • Boronic acids are frequently used in organic synthesis . They can participate in various types of reactions, including coupling reactions, condensation reactions, and Michael additions .
    • In particular, boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
  • Medicinal Chemistry

    • Boronic acids have found applications in medicinal chemistry . They can act as bioisosteres for conventional functional groups in drug molecules, potentially improving the drug’s pharmacokinetic properties .
    • Some boronic acid compounds have shown promising activity as anticancer, antiviral, and antibacterial agents .
  • Material Chemistry

    • Boronic acids are used in the development of new materials . They can form covalent bonds with various substrates, allowing for the creation of complex structures .
    • They have been used in the synthesis of polymers, gels, and nanoparticles .

Safety And Hazards

Cyclohexylmethylboronic Acid is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Future Directions

The future directions of Cyclohexylmethylboronic Acid and other boronic acids lie in their potential applications in various fields. For instance, boronic acids are being explored for their use in the development of sensors, especially glucose sensors, due to their ability to form reversible covalent complexes with substances that have cis-diols. Additionally, the Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a powerful tool in organic synthesis and is expected to find increasing use in the synthesis of complex organic molecules .

properties

IUPAC Name

cyclohexylmethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c9-8(10)6-7-4-2-1-3-5-7/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYXWXRMARWJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449965
Record name Cyclohexylmethylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmethylboronic Acid

CAS RN

27762-64-7
Record name Cyclohexylmethylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexylmethyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Ohmura, K Miwa, T Awano… - Chemistry–An Asian …, 2018 - Wiley Online Library
Suzuki–Miyaura coupling of nonbenzylic α‐(acylamino)alkylboron compounds with aryl halides is established. A Pd/PCy 2 Ph catalyst promotes the reaction efficiently at 145 C. The …
Number of citations: 22 onlinelibrary.wiley.com
DV Kumar, C Hoarau, M Bursavich, P Slattum… - Bioorganic & medicinal …, 2012 - Elsevier
… Compound 3 from Table 2 was prepared according to Scheme 2, where Suzuki coupling 19 with cyclohexylmethylboronic acid with THP protected 2,6-dichloro purine gave intermediate …
Number of citations: 35 www.sciencedirect.com
R Su - 2014 - repository.lib.ncsu.edu
… Table 3.4 Attempts at Suzuki Reactions with Cyclohexylmethylboronic Acid....................52 Table 3.5 Attempts at Negishi Couplings with (Bromomethyl)cyclohexane.......................53 …
Number of citations: 0 repository.lib.ncsu.edu

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